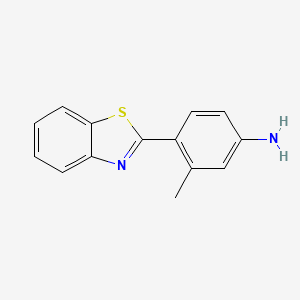

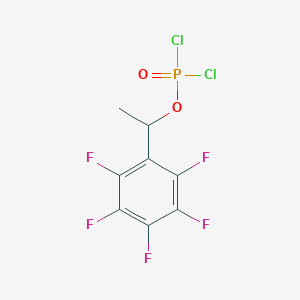

![molecular formula C12H9BrN6OS B12634384 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12634384.png)

5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 5-bromo-N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]-2-(1H-tétrazol-1-yl)benzamide est un composé organique complexe qui présente un atome de brome, un cycle thiazole et un cycle tétrazole

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-bromo-N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]-2-(1H-tétrazol-1-yl)benzamide implique généralement plusieurs étapes. Une approche courante consiste à commencer par un précurseur de benzamide bromé, qui subit une série de réactions pour introduire les cycles thiazole et tétrazole. Les étapes clés peuvent inclure :

Bromation : Introduction de l'atome de brome sur le cycle benzamide.

Formation du thiazole : Réactions de cyclisation impliquant des sources de soufre et d'azote pour former le cycle thiazole.

Formation du tétrazole : Introduction du cycle tétrazole par des réactions avec des sources d'azide.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs automatisés, un contrôle précis des conditions de réaction et des techniques de purification telles que la cristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-bromo-N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]-2-(1H-tétrazol-1-yl)benzamide peut subir diverses réactions chimiques, notamment :

Oxydation : Introduction d'atomes d'oxygène pour former des oxydes ou d'autres dérivés contenant de l'oxygène.

Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène pour former des dérivés réduits.

Substitution : Remplacement d'un groupe fonctionnel par un autre, tel qu'un échange d'halogène ou une substitution nucléophile.

Réactifs et conditions communs

Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le peroxyde d'hydrogène), les réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines ou les thiols). Les conditions de réaction peuvent varier, mais impliquent généralement des températures contrôlées, des solvants et des catalyseurs pour faciliter les transformations souhaitées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels, en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Le 5-bromo-N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]-2-(1H-tétrazol-1-yl)benzamide présente plusieurs applications de recherche scientifique :

Chimie médicinale : Utilisation potentielle comme pharmacophore dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.

Science des matériaux : Incorporation dans des polymères ou d'autres matériaux pour conférer des propriétés spécifiques, telles que la conductivité ou la fluorescence.

Biologie : Utilisation comme sonde ou ligand dans des dosages biochimiques pour étudier les interactions protéine-ligand ou les processus cellulaires.

Industrie : Application dans la synthèse de produits chimiques spécialisés ou comme catalyseur dans divers procédés industriels.

Mécanisme d'action

Le mécanisme d'action du 5-bromo-N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]-2-(1H-tétrazol-1-yl)benzamide dépend de son application spécifique. En chimie médicinale, il peut agir en se liant à une enzyme ou un récepteur spécifique, modulant ainsi son activité. Les cibles moléculaires et les voies impliquées peuvent varier, mais peuvent inclure l'inhibition de l'activité enzymatique, la perturbation des interactions protéine-protéine ou la modulation des voies de signalisation.

Applications De Recherche Scientifique

5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Incorporation into polymers or other materials to impart specific properties, such as conductivity or fluorescence.

Biology: Use as a probe or ligand in biochemical assays to study protein-ligand interactions or cellular processes.

Industry: Application in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 5-bromo-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparaison Avec Des Composés Similaires

Composés similaires

5-bromo-2-(1H-tétrazol-1-yl)benzamide : N'a pas le cycle thiazole, ce qui peut affecter son activité biologique et ses propriétés chimiques.

N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]-2-(1H-tétrazol-1-yl)benzamide : N'a pas l'atome de brome, ce qui peut influencer sa réactivité et ses interactions avec les cibles biologiques.

5-bromo-N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]benzamide : N'a pas le cycle tétrazole, ce qui peut modifier sa stabilité chimique et son activité biologique.

Unicité

La présence à la fois du cycle thiazole et du cycle tétrazole, ainsi que de l'atome de brome, rend le 5-bromo-N-[(2Z)-4-méthyl-1,3-thiazol-2(3H)-ylidène]-2-(1H-tétrazol-1-yl)benzamide unique. Ces caractéristiques structurales contribuent à sa réactivité chimique distincte et à son potentiel d'applications diverses dans la recherche scientifique et l'industrie.

Propriétés

Formule moléculaire |

C12H9BrN6OS |

|---|---|

Poids moléculaire |

365.21 g/mol |

Nom IUPAC |

5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C12H9BrN6OS/c1-7-5-21-12(15-7)16-11(20)9-4-8(13)2-3-10(9)19-6-14-17-18-19/h2-6H,1H3,(H,15,16,20) |

Clé InChI |

SXFVBSVKHQUVPH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CSC(=N1)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)

![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)

![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)

![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)

![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)

![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-[4-(trifluoroMethyl)phenyl]-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12634377.png)